molecular formula C20H23ClN2O3S B298661 1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide

Cat. No. B298661
M. Wt: 406.9 g/mol
InChI Key: BWQDCKPZZUYPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide selectively binds to the mGluR1 receptor and inhibits its activity. The mGluR1 receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, which are important processes in the central nervous system. By inhibiting the activity of the mGluR1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It can reduce the release of glutamate, a neurotransmitter that is involved in various neurological disorders. Additionally, this compound can modulate the activity of ion channels and reduce the excitability of neurons. These effects can lead to a reduction in seizure activity and potentially provide neuroprotective benefits in neurological disorders.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the mGluR1 receptor, which allows for specific modulation of this receptor without affecting other receptors. Additionally, this compound has been extensively studied in animal models and has a well-established mechanism of action. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the effects of this compound can vary depending on the experimental model and the dose used.

Future Directions

There are several future directions for the study of 1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide. One potential area of research is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in neurological disorders. This includes studying its effects in human clinical trials and exploring its potential use in combination with other drugs or therapies. Finally, there is also potential for the development of new compounds that target the mGluR1 receptor and have improved efficacy and safety profiles compared to this compound.

Synthesis Methods

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-isopropylaniline to form 1-(4-chlorophenylsulfonyl)-2-isopropylaniline. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form this compound. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and chronic pain. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease and can reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.

properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-propan-2-ylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-14(2)17-6-3-4-7-18(17)22-20(24)19-8-5-13-23(19)27(25,26)16-11-9-15(21)10-12-16/h3-4,6-7,9-12,14,19H,5,8,13H2,1-2H3,(H,22,24)

InChI Key

BWQDCKPZZUYPRU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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